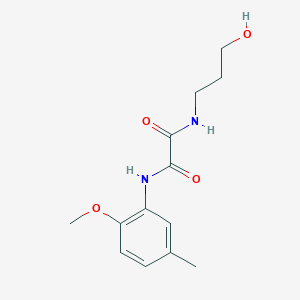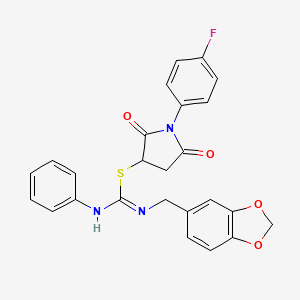![molecular formula C17H23N5O2 B5204196 2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5204196.png)
2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrazole family of compounds, which have been found to exhibit a wide range of biological and pharmacological activities. In
作用機序
The mechanism of action of 2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival, such as Akt and mTOR. In addition, this compound has been found to induce DNA damage and activate the p53 pathway, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide exhibits a wide range of biochemical and physiological effects. In addition to its anti-proliferative and pro-apoptotic effects on cancer cells, this compound has been found to inhibit the growth of bacteria and fungi. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
One advantage of using 2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer. This compound has been found to exhibit anti-proliferative activity against a variety of cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its clinical application.
将来の方向性
There are several future directions for the study of 2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide. One area of interest is the development of more potent analogs of this compound with improved selectivity and reduced toxicity. Another area of interest is the study of the mechanism of action of this compound, which may lead to the identification of new targets for cancer therapy. Finally, the potential use of this compound in combination with other therapeutic agents for the treatment of cancer should be explored.
合成法
The synthesis of 2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide has been described in the literature. One method involves the reaction of 3-acetyl-1H-pyrazole with 1-(cyclohexylmethyl)-5-amino-1H-pyrazole in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield the final product.
科学的研究の応用
2-(3-acetyl-1H-pyrazol-1-yl)-N-[1-(cyclohexylmethyl)-1H-pyrazol-5-yl]acetamide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound exhibits anti-proliferative activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
2-(3-acetylpyrazol-1-yl)-N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-13(23)15-8-10-21(20-15)12-17(24)19-16-7-9-18-22(16)11-14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHVUADXHVZQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN(C=C1)CC(=O)NC2=CC=NN2CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetylpyrazol-1-yl)-N-[2-(cyclohexylmethyl)pyrazol-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5204118.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-methyl-2-(3-pyridinyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5204125.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5204131.png)
![5-amino-1-(4-chloro-3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5204139.png)
![methyl 4-chloro-3-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzoate](/img/structure/B5204142.png)

![2-[(1-adamantylcarbonyl)amino]benzoic acid](/img/structure/B5204159.png)
methyl]amine](/img/structure/B5204163.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5204170.png)
![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-phenylethyl)acetamide](/img/structure/B5204174.png)

![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)
![6-(dimethylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5204212.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)